Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18FNO4S It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a fluorosulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Fluorosulfonyl Group: The fluorosulfonyl group can be added through a sulfonylation reaction using fluorosulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Researchers use it to investigate its effects on biological systems and its potential as a biochemical tool.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
- Benzyl 3-[(hydroxysulfonyl)methyl]piperidine-1-carboxylate
Uniqueness
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
benzyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTMTUVCNFFNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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